molecular formula C17H10N2O4 B10870474 3-[(E)-(1,3-benzoxazol-2-ylimino)methyl]-4-hydroxy-2H-chromen-2-one

3-[(E)-(1,3-benzoxazol-2-ylimino)methyl]-4-hydroxy-2H-chromen-2-one

Cat. No.: B10870474
M. Wt: 306.27 g/mol
InChI Key: GPWGOAIRZLIRNU-GIJQJNRQSA-N
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Description

3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE is a complex organic compound that features a benzoxazole moiety linked to a chromenone structure. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and versatile synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE typically involves the condensation of 2-aminophenol with an aldehyde to form the benzoxazole ring, followed by further functionalization to introduce the chromenone moiety. Common reaction conditions include the use of solvents such as methyl cyanide or dimethyl sulfoxide (DMSO), bases like potassium carbonate (K₂CO₃), and oxidants such as tert-butyl hydroperoxide (TBHP) under irradiation with blue LED light .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole or chromenone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while nucleophilic substitution can produce various substituted benzoxazole or chromenone compounds .

Scientific Research Applications

3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE apart is its unique combination of the benzoxazole and chromenone structures, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .

Properties

Molecular Formula

C17H10N2O4

Molecular Weight

306.27 g/mol

IUPAC Name

3-[(E)-1,3-benzoxazol-2-yliminomethyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C17H10N2O4/c20-15-10-5-1-3-7-13(10)22-16(21)11(15)9-18-17-19-12-6-2-4-8-14(12)23-17/h1-9,20H/b18-9+

InChI Key

GPWGOAIRZLIRNU-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC4=CC=CC=C4O3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC4=CC=CC=C4O3)O

Origin of Product

United States

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